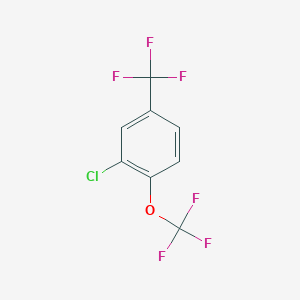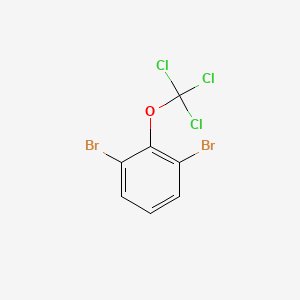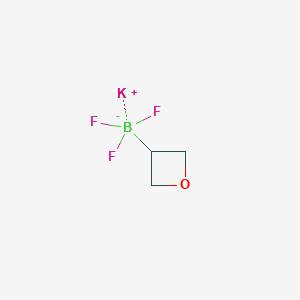
Potassium trifluoro(oxetan-3-yl)borate
Übersicht
Beschreibung
Potassium trifluoro(oxetan-3-yl)borate is a highly stable organoboron derivative . It is a solid substance with a molecular weight of 163.98 . Its CAS number is 1430219-76-3 .
Synthesis Analysis
Potassium trifluoro(oxetan-3-yl)borate has shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals .Molecular Structure Analysis
The molecular formula of Potassium trifluoro(oxetan-3-yl)borate is C3H5BF3KO . For more detailed structural information, it would be necessary to refer to specific studies or use computational chemistry software.Chemical Reactions Analysis
Potassium trifluoro(oxetan-3-yl)borate has been found to exhibit interesting reactivity in the formation of difluoroboranes and in transmetallation reactions with transition metals .Physical And Chemical Properties Analysis
Potassium trifluoro(oxetan-3-yl)borate is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Potassium trifluoro(oxetan-3-yl)borate is commonly used as a catalyst in organic synthesis. It facilitates various organic reactions, including the reduction of ketones, alkylation of aromatic compounds, and addition reactions to alkenes .
Catalysis
In catalysis, this compound is known to promote reactions by providing an alternative pathway with a lower activation energy. It’s particularly useful in reactions requiring high precision and efficiency .
Coordination Chemistry
As a reagent in coordination chemistry, Potassium trifluoro(oxetan-3-yl)borate can be used to form complexes with metals. These complexes are crucial for understanding the structure and reactivity of coordination compounds .
Supramolecular Chemistry
In supramolecular chemistry, which deals with the complex entities formed by the association of two or more chemical species held together by non-covalent bonds, Potassium trifluoro(oxetan-3-yl)borate can act as a building block for creating larger structures .
Material Science
This compound finds applications in material science due to its properties that can influence the synthesis and stabilization of new materials with desired characteristics .
Analytical Chemistry
Potassium trifluoro(oxetan-3-yl)borate can be used in analytical chemistry for the qualitative or quantitative determination of a substance. It may serve as a reference compound or a reagent in various analytical techniques .
Medicinal Chemistry
In medicinal chemistry, it can be used to modify the structure of pharmacologically active compounds, potentially altering their activity and bioavailability .
Environmental Chemistry
Lastly, Potassium trifluoro(oxetan-3-yl)borate may be utilized in environmental chemistry to study the fate and transport of chemicals in the environment, helping to assess their impact and develop remediation strategies .
Safety and Hazards
Potassium trifluoro(oxetan-3-yl)borate is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Wirkmechanismus
Target of Action
Potassium trifluoro(oxetan-3-yl)borate is an organometallic salt compound . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactants in the organic reactions it catalyzes .
Mode of Action
The compound acts as a catalyst, accelerating the rate of organic reactions . It does this by reducing the activation energy required for the reaction to proceed . The exact mode of action can vary depending on the specific reaction it is catalyzing .
Biochemical Pathways
Potassium trifluoro(oxetan-3-yl)borate is involved in various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes . The affected pathways and their downstream effects would depend on the specific reactions that the compound is catalyzing .
Pharmacokinetics
Its impact on bioavailability would be more pertinent in the context of the reactants and products in the reactions it catalyzes .
Result of Action
The result of the compound’s action is the acceleration of the organic reactions it catalyzes . This leads to a more efficient production of the desired products .
Action Environment
The action of Potassium trifluoro(oxetan-3-yl)borate can be influenced by various environmental factors. For instance, it is soluble in most organic solvents but insoluble in nonpolar solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . These factors can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
potassium;trifluoro(oxetan-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUDQUWROSMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1COC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1430219-76-3 | |
| Record name | Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(oxetan-3-yl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)


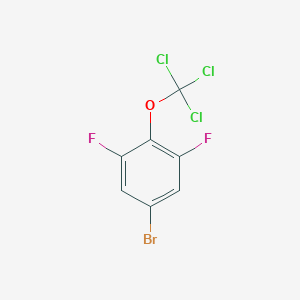

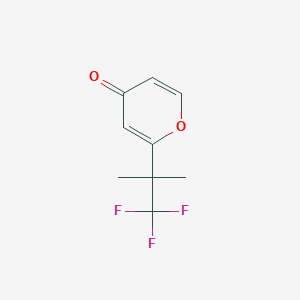
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)

![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)
